molecular formula C11H17N3O3 B8383207 Isobutyl (3-methoxy-5-methylpyrazin-2-yl)carbamate CAS No. 186497-47-2

Isobutyl (3-methoxy-5-methylpyrazin-2-yl)carbamate

Cat. No. B8383207
Key on ui cas rn: 186497-47-2
M. Wt: 239.27 g/mol
InChI Key: JRIUSNXEAMPSCD-UHFFFAOYSA-N
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Patent
US06531605B1

Procedure details

reaction of 2-chloropyridine-3-sulfonyl chloride with isobutyl N-(3-methoxy-5-methylpyrazin-2-yl)carbamate in the presence of an alkali metal hydride in an inert solvent to give 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulfonamide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkali metal hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([S:8](Cl)(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:12][O:13][C:14]1[C:15]([NH:21][C:22](=[O:28])[O:23][CH2:24][CH:25]([CH3:27])[CH3:26])=[N:16][CH:17]=[C:18]([CH3:20])[N:19]=1>>[Cl:1][C:2]1[C:7]([S:8]([N:21]([C:22]([O:23][CH2:24][CH:25]([CH3:27])[CH3:26])=[O:28])[C:15]2[C:14]([O:13][CH3:12])=[N:19][C:18]([CH3:20])=[CH:17][N:16]=2)(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=NC=C(N1)C)NC(OCC(C)C)=O
Name
alkali metal hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1S(=O)(=O)N(C1=NC=C(N=C1OC)C)C(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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